

A Researcher's Guide to the Characterization of 1-(4-Isobutylphenyl)ethanol

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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanol

Cat. No.: B131453

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This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the characterization of **1-(4-Isobutylphenyl)ethanol**. It is designed to facilitate inter-laboratory comparison by establishing a baseline of expected analytical results and standardized experimental protocols. **1-(4-Isobutylphenyl)ethanol** is a key intermediate in the synthesis of Ibuprofen and is also known as a photodegradation product of the drug.[1][2][3] Its proper characterization is crucial for quality control and regulatory purposes.[4]

Physicochemical and Spectroscopic Data

For accurate comparison, the fundamental properties of a sample must be measured and compared against established data. The following tables summarize the key physicochemical and spectroscopic data for **1-(4-Isobutylphenyl)ethanol** compiled from various sources.

Table 1: Physicochemical Properties



Property	Value	Source	
Molecular Formula	C12H18O	PubChem[5], ChemicalBook[1]	
Molecular Weight	178.27 g/mol	PubChem[5], LGC Standards[4]	
CAS Number	40150-92-3	-92-3 PubChem[5], LGC Standards[4]	
Appearance	Colorless to pale yellow liquid	CymitQuimica[6]	
Boiling Point	245.5 °C at 760 mmHg	LookChem[2]	
Density	0.954 g/cm ³	LookChem[2]	
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	LookChem[2]	
Refractive Index	1.512	LookChem[2]	
Flash Point	108.2 °C	LookChem[2]	

Table 2: Spectroscopic Data for Structural Elucidation



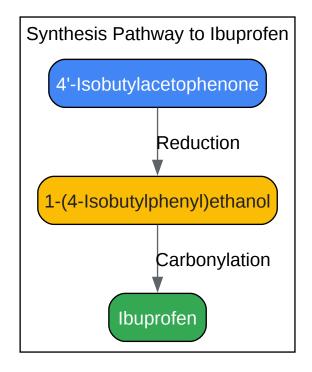
Technique	Parameter	Expected Value	Source
¹H NMR (300MHz, CDCl₃)	Chemical Shift (δ)	δ 7.28 (d, 2H), 7.17 (d, 2H), 4.85 (q, 1H), 2.45 (d, 2H), 1.85 (m, 1H), 1.48 (d, 3H), 0.89 (d, 6H)	ChemicalBook[1]
¹³ C NMR (300MHz, CDCl ₃)	Chemical Shift (δ)	143.32, 140.68, 129.14, 125.35, 70.03, 45.19, 30.34, 25.07, 22.46	ChemicalBook[1]
GC-MS	Kovats Retention Index	1379 (Standard non- polar column)	PubChem[5]
Key Mass Fragments (m/z)	163, 118, 117	PubChem[5]	
IR Spectroscopy	Data available on SpectraBase	PubChem[5], SpectraBase[7]	

Experimental Protocols for Characterization

To ensure consistency and comparability of data across different laboratories, the following detailed experimental protocols are provided for the key analytical techniques used to characterize **1-(4-Isobutylphenyl)ethanol**.

Logical Relationship of 1-(4-Isobutylphenyl)ethanol





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Caption: Synthesis pathway from precursor to Ibuprofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of **1-(4-Isobutylphenyl)ethanol**.[3]

- Objective: To obtain ¹H and ¹³C NMR spectra for structural verification and comparison with reference data.
- Instrumentation: 300 MHz (or higher) NMR Spectrometer.
- Procedure:
 - Sample Preparation: Dissolve 5-10 mg of the 1-(4-Isobutylphenyl)ethanol sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Acquisition:
 - Transfer the solution to a 5 mm NMR tube.



- Acquire the ¹H NMR spectrum.
- Acquire the ¹³C NMR spectrum using a standard pulse program (e.g., PENDANT).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
 Integrate peaks and determine chemical shifts (δ) and coupling constants (J). Calibrate the ¹³C spectrum using the CDCl₃ peak (77.16 ppm) and determine chemical shifts.
 Compare the resulting spectra with the data provided in Table 2.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

- Objective: To assess the purity and confirm the identity of 1-(4-Isobutylphenyl)ethanol.
- Instrumentation: Gas chromatograph coupled with a Mass Selective Detector.
- Procedure:
 - Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
 - GC Conditions (Suggested):
 - Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent non-polar column).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μL with a split ratio of 20:1.



- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- MS Conditions (Suggested):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Analysis: Compare the retention time and the resulting mass spectrum with reference data (Table 2) and spectral libraries (e.g., NIST).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of pharmaceutical compounds and quantifying impurities.

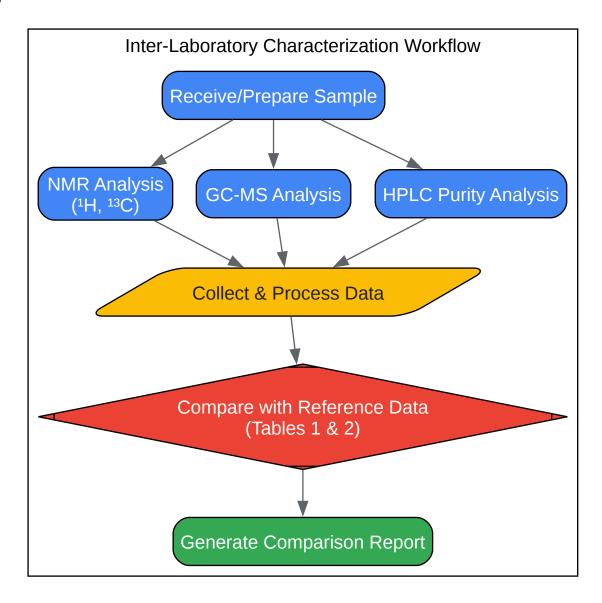
- Objective: To determine the purity of 1-(4-Isobutylphenyl)ethanol and identify any related impurities.
- Instrumentation: HPLC system with a UV detector.
- Procedure:
 - Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
 - HPLC Conditions (Suggested Reversed-Phase Method):
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Isocratic elution.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.





- Detection Wavelength: 220 nm.
- Injection Volume: 10 μL.
- Analysis: Determine the area percentage of the main peak to calculate the purity of the sample. Identify and quantify any impurity peaks by comparing their retention times with available reference standards.

Experimental Characterization Workflow



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Caption: Standard workflow for sample characterization.



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